(S)-3-Biphenyl-4-YL-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

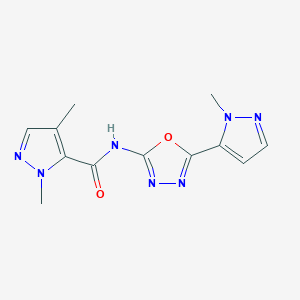

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Synthesis Analysis

The synthesis of similar compounds typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorene group attached to a carbonyl group, which is then attached to an amino group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and refractive index can be determined .科学的研究の応用

Convenient Synthesis and Chemical Transformations

Synthesis Techniques

A study by K. Le and R. Goodnow (2004) demonstrated a convenient synthesis technique for producing fluorenylmethoxycarbonylamino derivatives from 3-bromopyruvic acid and amino(thioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, highlighting the compound's utility in chemical synthesis and solid-phase peptide synthesis applications Le & Goodnow, 2004.

Derivative Synthesis

Research by V. V. Tolstyakov et al. (2016) focused on synthesizing new tetrazolyl derivatives of L- and D-phenylalanine through chemical transformations involving the fluorenylmethoxycarbonyl group, indicating the compound's versatility in creating bioactive molecules Tolstyakov et al., 2016.

Photocleavable Linkers for Peptide Synthesis

Photocleavable Linkers

A photocleavable linker based on the fluorenylmethoxycarbonylamino propionic acid derivative was developed by Jaehi Kim et al. (2013) for solid-phase peptide synthesis. This linker exhibits stability under normal synthesis conditions and becomes labile upon UV irradiation, facilitating the efficient release of synthesized peptides Kim et al., 2013.

Linkers for Solid Phase Synthesis

Solid Phase Synthesis

The study by K. Bleicher, C. Lutz, and Yves Wuethrich (2000) reported the synthesis of phenylfluorenyl-based linkers for solid-phase synthesis, offering higher acid stability than traditional resins. These linkers enable the immobilization and cleavage of carboxylic acids and amines, showcasing the compound's application in the efficient synthesis of diverse chemical entities Bleicher, Lutz, & Wuethrich, 2000.

Advanced Materials and Bioimaging Applications

Emissive Functionalized Derivatives

M. Athira, R. S. Meerakrishna, and P. Shanmugam (2020) synthesized blue emissive functionalized fluorene derivatives for potential applications in organic electronics and bioimaging. Their work highlights the compound's utility in creating materials with desirable photophysical properties Athira, Meerakrishna, & Shanmugam, 2020.

Safety and Hazards

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)